N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The 4-fluorobenzyl and 4-methylphenyl groups can be introduced via nucleophilic substitution reactions.
Final Assembly: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-2-PYRIMIDINYL]AMINE
- **N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
The presence of the trifluoromethyl group in N-(4-FLUOROBENZYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can significantly enhance its lipophilicity and metabolic stability, making it unique compared to similar compounds without this group.
Properties
Molecular Formula |
C19H15F4N3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15F4N3/c1-12-2-6-14(7-3-12)16-10-17(19(21,22)23)26-18(25-16)24-11-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,24,25,26) |
InChI Key |
XCISSKMNTRCCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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